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Ser-Gln-Asn-Tyr-Pro-Ile-Val
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Overview
Description
Ser-Gln-Asn-Tyr-Pro-Ile-Val: is a heptapeptide with the sequence of seven amino acids: serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine. This compound is known for its role as a substrate for HIV-1 protease, making it significant in the study of HIV and related biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ser-Gln-Asn-Tyr-Pro-Ile-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Ser-Gln-Asn-Tyr-Pro-Ile-Val can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications, particularly at the tyrosine residue.
Reduction: Reduction of disulfide bonds if present in a modified form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed:
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with intact disulfide bonds.
Scientific Research Applications
Peptide Synthesis
Ser-Gln-Asn-Tyr-Pro-Ile-Val is utilized as a building block in peptide synthesis. Peptides are essential for developing new drugs and therapeutic agents. The compound's structure allows researchers to manipulate it for creating analogs that may exhibit enhanced biological activity or specificity against target proteins.
Drug Development
In drug development, this heptapeptide serves as a substrate for studying the structure-activity relationship of peptide-based drugs. It has been shown to interact effectively with HIV-1 protease, making it a valuable tool in designing inhibitors for this enzyme. Studies have demonstrated that modifications in this peptide can influence its hydrolysis by HIV proteases, which is crucial for understanding how to design more effective antiviral drugs with fewer side effects .
Case Study: HIV Protease Inhibition
Research has indicated that the sequence of this compound correlates with critical cleavage sites in retroviral polyproteins. Investigations into substrate specificity have revealed that amino acid substitutions at specific positions can significantly alter the efficacy of protease inhibitors . For example, the replacement of Ser with other amino acids at the P4 position resulted in varying substrate affinities, highlighting the importance of this peptide in therapeutic design .
Biotechnology
In biotechnology, this compound plays a pivotal role in the production of recombinant proteins . Its incorporation into expression systems enhances the yield and functionality of biopharmaceuticals. The peptide's ability to stabilize protein structures makes it an attractive candidate for improving the production processes of therapeutic proteins .
Cosmetic Formulations
The compound is also being explored in the cosmetic industry for its potential benefits in skin repair and anti-aging formulations. Its properties may aid in enhancing skin hydration and elasticity, making it a popular ingredient in skincare products aimed at combating signs of aging .
Neuroscience Research
In neuroscience, this compound is utilized to study neuropeptides and their roles in brain function. Understanding how this peptide interacts within neural pathways can provide insights into potential treatments for neurological disorders such as depression and anxiety .
Data Summary Table
Mechanism of Action
The primary mechanism of action for Ser-Gln-Asn-Tyr-Pro-Ile-Val involves its role as a substrate for HIV-1 protease. The protease cleaves the peptide at specific sites, which is crucial for the maturation of the HIV virus. This cleavage process is essential for the virus’s ability to replicate and infect host cells. The peptide’s interaction with the protease provides insights into the enzyme’s function and aids in the development of protease inhibitors .
Comparison with Similar Compounds
Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide: Another peptide used as a substrate in HIV-1 protease assays.
DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS: A modified peptide used for continuous measurement of HIV-1 protease activity.
H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH: A similar heptapeptide with slight variations in sequence and usage.
Uniqueness: Ser-Gln-Asn-Tyr-Pro-Ile-Val is unique due to its specific sequence, which makes it an efficient substrate for HIV-1 protease. This specificity allows for detailed studies of the protease’s activity and the development of targeted inhibitors .
Biological Activity
The peptide sequence Ser-Gln-Asn-Tyr-Pro-Ile-Val is recognized for its significant biological activity, particularly as a substrate for the HIV-1 protease (PR). This enzyme plays a crucial role in the maturation of the HIV virus by cleaving viral polyproteins into functional proteins. Understanding the biological activity of this peptide is essential for developing therapeutic strategies against HIV/AIDS.
Structure and Properties
The molecular formula of this compound is C37H57N9O12 with a molecular weight of approximately 819.90 g/mol . The peptide's structure includes a combination of hydrophilic and hydrophobic amino acids, which influences its interaction with the HIV-1 protease.
Biological Activity
This compound serves as an effective substrate for HIV-1 protease, demonstrating specific cleavage at the Tyr-Pro bond. This cleavage is critical for the enzymatic activity that facilitates viral replication. The biological activity can be quantitatively assessed using fluorescence resonance energy transfer (FRET) assays, where the cleavage leads to an increase in fluorescence intensity, indicating substrate hydrolysis.
Key Findings
- Cleavage Efficiency : The peptide exhibits effective cleavage by HIV-1 PR, with studies showing a linear relationship between substrate concentration and fluorescence increase, suggesting a robust enzymatic reaction .
- Substrate Specificity : Variations in amino acid composition around the cleavage site can significantly affect substrate recognition and cleavage efficiency. For instance, substitutions in the P2 position (adjacent to the cleavage site) have shown to alter the relative activities of different peptides .
Data Tables
Peptide Sequence | Cleavage Site | Relative Activity (Baseline = 1.00) |
---|---|---|
This compound | Tyr-Pro | 1.00 |
Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val | Tyr-Pro | 0.85 |
Val-Ser-Gln-Ala-Tyr-Pro-Ile-Val | Tyr-Pro | 0.75 |
Table 1: Relative activities of various peptides as substrates for HIV-1 protease.
Case Studies
Several studies have investigated the biological activity of this compound in different contexts:
- Inhibition Studies : Research demonstrated that inhibitors like saquinavir could effectively inhibit the cleavage of this peptide by HIV-1 PR, highlighting its potential use in therapeutic applications .
- Fluorescence Assays : The use of FRET-based assays has been pivotal in characterizing the kinetics of substrate hydrolysis involving this peptide, providing insights into reaction rates and enzyme efficiency .
- Comparative Analysis : Studies comparing various retroviral proteases revealed that while this compound was cleaved efficiently by HIV-1 PR, other proteases showed varying degrees of activity based on their substrate preferences .
Properties
Molecular Formula |
C37H57N9O12 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
XMQYBJNICRKTBW-IWNAKFCDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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